(5-Ethyl-1-benzofuran-3-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

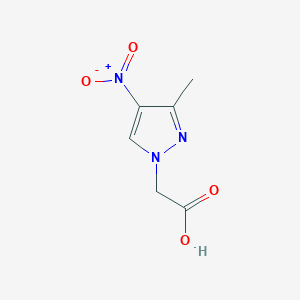

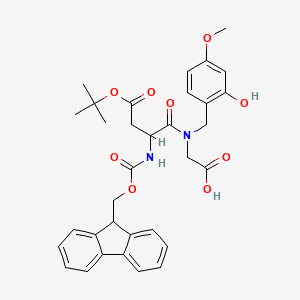

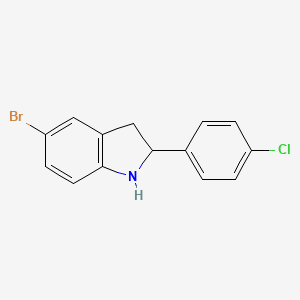

“(5-Ethyl-1-benzofuran-3-yl)acetic acid” is a chemical compound with the CAS Number: 882248-24-0 . It has a molecular weight of 204.23 and its IUPAC name is (5-ethyl-1-benzofuran-3-yl)acetic acid . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of benzofuran derivatives involves various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another method involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings .Molecular Structure Analysis

The molecular structure of “(5-Ethyl-1-benzofuran-3-yl)acetic acid” is represented by the linear formula: C12 H12 O3 . The InChI Code for this compound is 1S/C12H12O3/c1-2-8-3-4-11-10(5-8)9(7-15-11)6-12(13)14/h3-5,7H,2,6H2,1H3,(H,13,14) .Chemical Reactions Analysis

Benzofuran derivatives, including “(5-Ethyl-1-benzofuran-3-yl)acetic acid”, can undergo various chemical reactions. For example, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides 2-arylbenzofurans . Another reaction involves the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans .Physical And Chemical Properties Analysis

“(5-Ethyl-1-benzofuran-3-yl)acetic acid” is a solid substance . It has a molecular weight of 204.23 . The compound is stored at room temperature .Aplicaciones Científicas De Investigación

Crystal Structure and Interactions

The crystal structure of various benzofuran derivatives, closely related to (5-Ethyl-1-benzofuran-3-yl)acetic acid, has been a significant area of research. The studies reveal that these compounds are stabilized by aromatic π–π interactions between benzene rings of neighboring molecules and by non-classical intermolecular C—H⋯O hydrogen bonds. For instance, Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate exhibits this form of stabilization (Choi et al., 2009).

Similarly, 2-(5-Ethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, another related compound, showcases aromatic π–π stacking interactions and inversion-related intermolecular O—H⋯O hydrogen bonds between adjacent carboxyl groups, emphasizing the role of molecular interactions in defining the crystal structure (Seo et al., 2007).

Synthesis and Molecular Structure

- The synthesis of benzofuran derivatives involves oxidation reactions and hydrolysis processes. For example, Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate is prepared through the oxidation of its sulfanyl precursor, showcasing the synthesis pathways and the resulting molecular structures characterized by π–π interactions and C—H⋯O hydrogen bonds (Choi et al., 2009).

Pharmaceutical Research and Applications

Benzofuran derivatives have been explored for their potential in pharmaceutical applications. The synthesis of benzofuran pyrazole heterocycles, for instance, has shown promising results in analgesic and anti-inflammatory activities. This highlights the potential therapeutic applications of benzofuran derivatives in pain management and inflammation control (Kenchappa & Bodke, 2020).

Additionally, the photophysical, DFT, and solvent effect studies on benzofuran derivatives, like (5-methyl-benzofuran-3-yl)-acetic acid hydrazide, have been conducted. These studies aim to explore the potential of these compounds in luminescence materials, fluorescent probes, and non-linear optical materials, indicating the broad spectrum of applications in material science and bioimaging (Maridevarmath et al., 2019).

Propiedades

IUPAC Name |

2-(5-ethyl-1-benzofuran-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-8-3-4-11-10(5-8)9(7-15-11)6-12(13)14/h3-5,7H,2,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIELPSZKUUDDMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC=C2CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406115 |

Source

|

| Record name | (5-ethyl-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Ethyl-1-benzofuran-3-yl)acetic acid | |

CAS RN |

882248-24-0 |

Source

|

| Record name | (5-ethyl-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)

![5-[(3-Formylphenoxy)methyl]-2-furoic acid](/img/structure/B1335465.png)